

Managing isradipine drug interactions with CYP3A inhibitors

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Compound Focus: Isradipine

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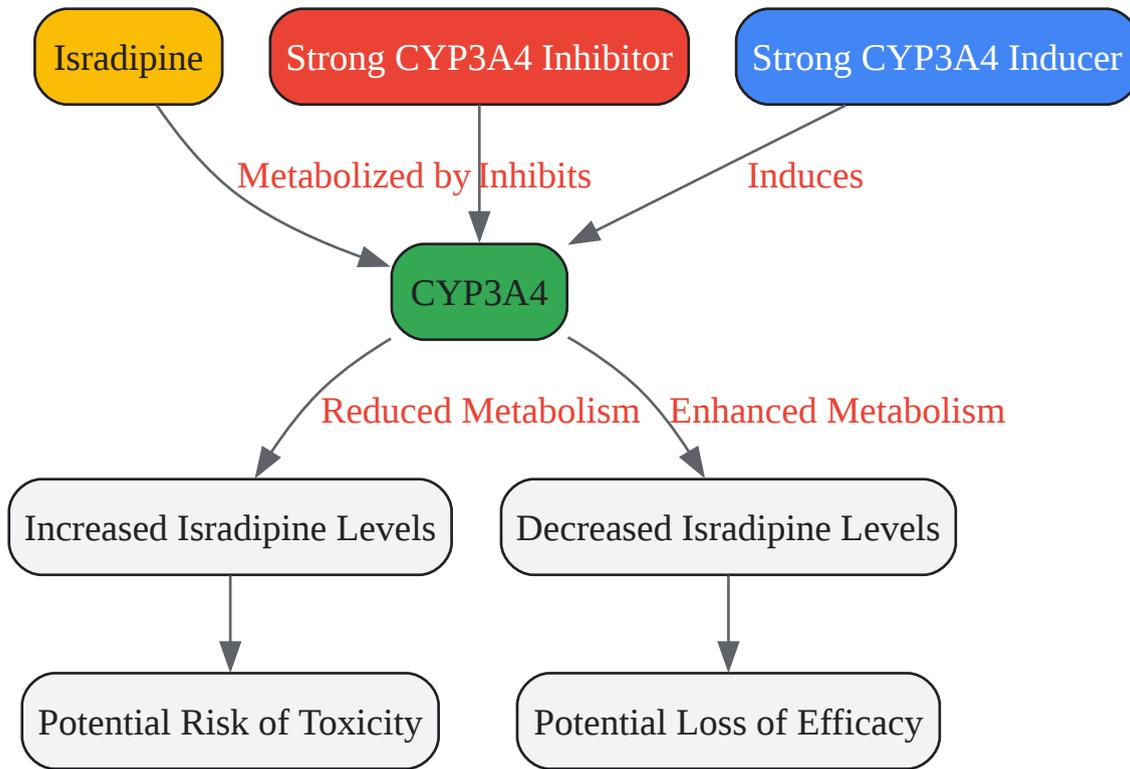
Metabolic Profile & Known Interactions

For researchers, understanding **isradipine's** metabolic relationships is fundamental. The table below summarizes its core characteristics and clinical interaction profile.

Aspect	Description
Primary Metabolic Enzyme	CYP3A4 [1] [2]

| **Inhibitor of CYP3A4?** | **In vitro:** Weak competitive inhibitor [1]. **In vivo:** Not a clinically significant inhibitor [3] [1]. | | **Inducer of CYP3A4?** | **In vitro:** Potent inducer of CYP3A4 mRNA, protein, and activity in cultured primary human hepatocytes [2]. | | **Clinical Interaction as Victim** | Co-administration with strong CYP3A4 inducers (e.g., **apalutamide**, **enzalutamide**) can decrease **isradipine** plasma levels. Use alternative drugs or monitor for loss of efficacy [4]. | | **Clinical Interaction as Perpetrator** | No clinically significant pharmacokinetic interactions via CYP inhibition are expected based on in vivo data [3] [1]. |

This metabolic relationship means that the plasma concentration and efficacy of **isradipine** can be affected by other drugs that inhibit or induce the CYP3A4 enzyme. The following diagram illustrates these key pathways and their clinical consequences.



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Key Experimental Evidence

The conclusions in the table above are supported by several key studies:

- **In Vivo Inhibition Study:** A clinical trial found that **isradipine** did not substantially elevate plasma levels of triazolam (a sensitive CYP3A4 substrate), whereas mibefradil did. This indicates that **isradipine** is not a potent inhibitor of CYP3A4 in humans [3].
- **In Vitro Induction Study:** Experiments in cultured primary human hepatocytes showed that **isradipine** is a potent inducer of CYP3A4, increasing its mRNA, protein, and enzymatic activity. This induction occurs via activation of the human pregnane X receptor (PXR) [2].
- **Clinical Database Evidence:** Drug interaction checkers list multiple strong CYP3A4 inducers (e.g., apalutamide, enzalutamide) as significant interactions with **isradipine**, warranting avoidance or close monitoring [4].

Frequently Asked Questions (FAQs)

Q: How should I manage the co-administration of isradipine with a strong CYP3A4 inhibitor? A:

While the search results do not provide specific clinical management guidelines for this scenario, the known pharmacology suggests a potential for increased **isradipine** exposure. In clinical practice and research, this would warrant monitoring for signs of increased **isradipine** effects (such as hypotension, dizziness, or tachycardia) and considering dose adjustment if necessary.

Q: Is there a risk of isradipine inducing its own metabolism? A: The in vitro evidence suggests this is a possibility. As an inducer of CYP3A4 [2], the enzyme responsible for its own metabolism [1], there is a theoretical basis for auto-induction. The clinical significance of this in vivo remains unclear and may be an area for further investigation.

Q: Are there any absolutely contraindicated drugs with isradipine? A: The search results do not list any absolute contraindications. However, concomitant use with drugs that also prolong the QTc interval (e.g., dofetilide, macimorelin) should be avoided due to the additive risk of serious arrhythmias [4].

A Guide for Further Research

The search results are strong on clinical interaction classifications and some mechanistic studies but lack the granular, technical data required for a full troubleshooting guide. To build the resource you need, consider these steps:

- **Consult Primary Literature:** Deepen your search for specific pharmacokinetic studies that provide values for Area Under the Curve (AUC), maximum Concentration (Cmax), and half-life changes when **isradipine** is co-administered with prototypical CYP3A4 inhibitors/inducers.
- **Reference Professional Databases:** Resources like the **FDA prescribing information** for **isradipine** or specialized clinical pharmacology databases often contain detailed drug interaction studies with the quantitative data needed for tables.
- **Explore In Vitro Protocols:** Look for methodology papers that detail the hepatocyte induction studies [2] or microsomal inhibition assays [1] to build your experimental workflow diagrams.

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